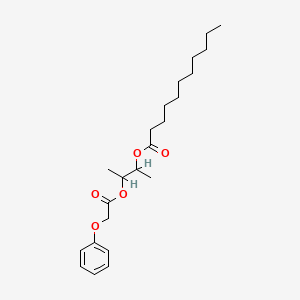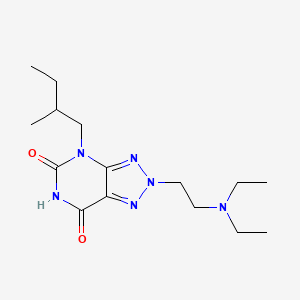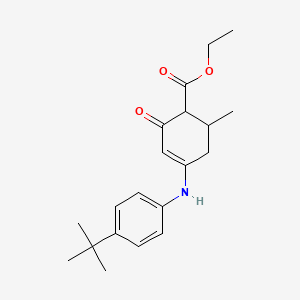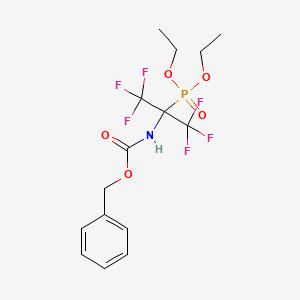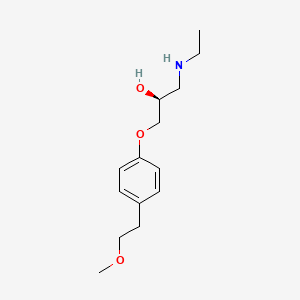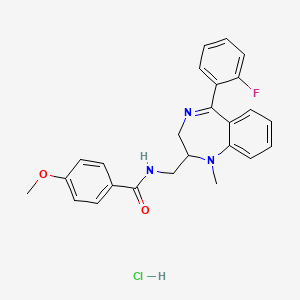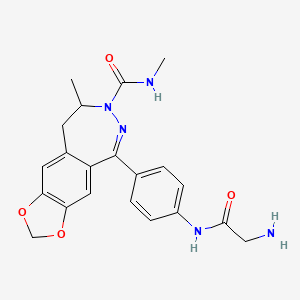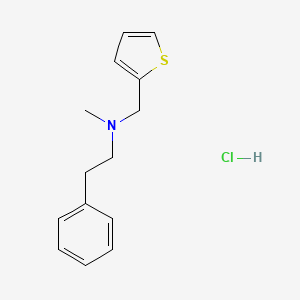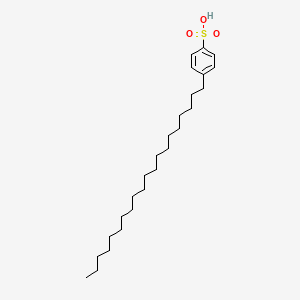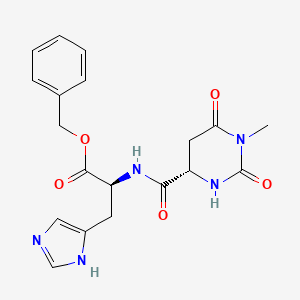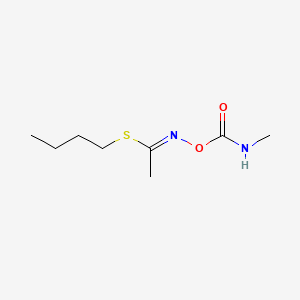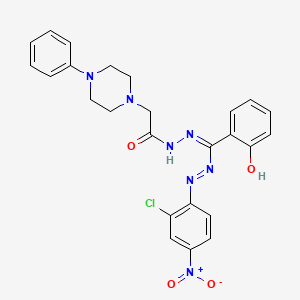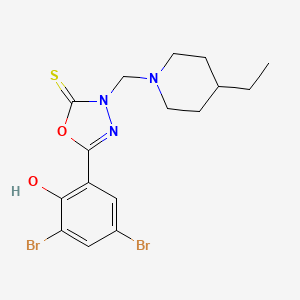
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: Reacting an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 3,5-dibromo-2-hydroxyphenyl and 4-ethyl-1-piperidinylmethyl groups through suitable substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the oxadiazole core.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole core.
科学研究应用
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibiting antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or disrupt cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl: A similar compound with a phenyl group instead of the 3,5-dibromo-2-hydroxyphenyl group.
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-methoxyphenyl): A derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- lies in its specific functional groups, which may impart unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
81963-88-4 |
|---|---|
分子式 |
C16H19Br2N3O2S |
分子量 |
477.2 g/mol |
IUPAC 名称 |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-ethylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H19Br2N3O2S/c1-2-10-3-5-20(6-4-10)9-21-16(24)23-15(19-21)12-7-11(17)8-13(18)14(12)22/h7-8,10,22H,2-6,9H2,1H3 |
InChI 键 |
XZMWLHOKTKSXFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


